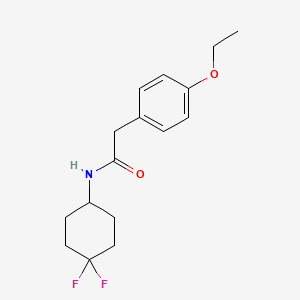

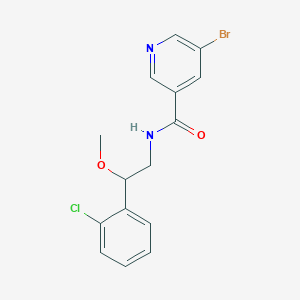

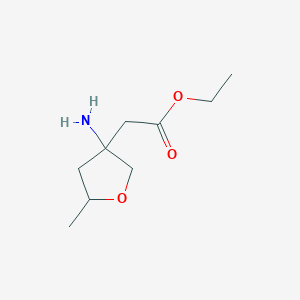

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea”, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Scientific Research Applications

Organic Synthesis and Reactivity

Sulfonyl compounds, such as sulfonamides and sulfonylureas, are pivotal in organic synthesis, offering versatile routes for creating complex molecules. For instance, the cleavage of sulfonamides with phenyldimethylsilyllithium presents a method for generating secondary amines from toluene-p-sulfonamides of secondary amines and indoles, showcasing the manipulability of sulfonyl compounds in synthetic chemistry (Fleming, Frackenpohl, & Ila, 1998). Furthermore, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides illustrates the potential of indole derivatives in forming biologically active compounds, emphasizing the role of sulfonyl and sulfonamide groups in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020).

Environmental Impact and Degradation

The environmental behavior and degradation of sulfonylurea herbicides are crucial for understanding their impact on ecosystems. Research on the persistence of sulfonylurea herbicides, such as thifensulfuron-methyl and metsulfuron-methyl, in aquatic environments highlights their long persistence and minimal sediment partitioning, underscoring the need for careful management of these compounds to prevent ecological damage (Cessna, Donald, Bailey, Waiser, & Headley, 2006). Additionally, studies on the alkaline soil degradation of sulfonylurea compounds reveal that structural modifications can significantly accelerate degradation rates, offering strategies for mitigating environmental persistence (Zhou, Hua, Wei, Chen, Gu, Zhou, Song, & Li, 2017).

Biochemical Applications and Cancer Detection

Sulfonyl compounds are also instrumental in biochemical applications, including the development of water-soluble near-infrared dyes for optical imaging in cancer detection. The synthesis of a novel dye, which exhibits increased quantum yield and stability for bioconjugation, demonstrates the utility of sulfonyl compounds in creating targeted molecular beacons for identifying cancer cells, potentially improving early detection and treatment outcomes (Pham, Medarova, & Moore, 2005).

properties

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-15-19(17-9-5-6-10-18(17)23-15)27(25,26)14-13-22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,23H,11-14H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBJSFQCRPYDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)

![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)